molecular formula C21H24N2O2 B5849179 1-(3,3-Diphenylpropanoyl)piperidine-4-carboxamide

1-(3,3-Diphenylpropanoyl)piperidine-4-carboxamide

Cat. No.: B5849179
M. Wt: 336.4 g/mol
InChI Key: XUDGXVIFCGMYAZ-UHFFFAOYSA-N
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Description

1-(3,3-Diphenylpropanoyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The compound features a piperidine ring substituted with a 3,3-diphenylpropanoyl group and a carboxamide group at the 4-position. This structural motif is significant in medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

1-(3,3-diphenylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c22-21(25)18-11-13-23(14-12-18)20(24)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDGXVIFCGMYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,3-Diphenylpropanoyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of 4-(1-piperidinyl)-piperidine-4-carboxamide with 4-bromo-2,2-diphenylbutyronitrile in the presence of sodium carbonate and potassium iodide as a catalyst . The reaction is typically carried out in toluene under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3,3-Diphenylpropanoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom, using reagents like alkyl halides.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(3,3-Diphenylpropanoyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,3-Diphenylpropanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors in the body, modulating their activity. The exact pathways and targets depend on the specific biological context and the presence of other functional groups in the molecule .

Comparison with Similar Compounds

1-(3,3-Diphenylpropanoyl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

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